What are the chemical properties of Methyl 3-amino-3-oxopropanoate?
What are the chemical properties of Methyl 3-amino-3-oxopropanoate?
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-amino-3-oxopropanoate
This guide provides a comprehensive technical overview of Methyl 3-amino-3-oxopropanoate (M3A3OP), a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, analytical characterization, and practical applications, offering field-proven insights and detailed experimental protocols to empower scientific innovation.
Introduction: A Versatile Building Block
Methyl 3-amino-3-oxopropanoate, also known as methyl carbamoylacetate or malonamic acid methyl ester, is a valuable organic intermediate. Its structure uniquely combines a methyl ester and a primary amide, flanking a reactive methylene group. This trifecta of functional groups makes it a highly adaptable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles.[1]
In the pharmaceutical and drug development sectors, this scaffold is a crucial starting material for building bioactive molecules. It serves as a key intermediate in the synthesis of compounds investigated as kinase inhibitors and potential therapeutics for Alzheimer's disease.[1] The core malonamic acid methyl ester feature is also present in the synthetic pathway of the antiviral drug Setrobuvir, highlighting the compound's relevance in contemporary medicinal chemistry.[1]
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. This section details the known physical properties and expected spectroscopic signatures of M3A3OP.
Physical and Chemical Identifiers
The fundamental properties of Methyl 3-amino-3-oxopropanoate are summarized below. While a precise experimental melting point is not widely reported in the literature, a predicted boiling point is available from chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-amino-3-oxopropanoate | [2] |
| Synonyms | Methyl carbamoylacetate, Malonamic acid methyl ester | |
| CAS Number | 51513-29-2 | [2][3][4] |
| Molecular Formula | C₄H₇NO₃ | [2][3] |
| Molecular Weight | 117.10 g/mol | [2][3] |
| Boiling Point | 263.7°C at 760 mmHg (Predicted) | [3] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
Analytical Characterization
While specific, published spectra for this exact compound are scarce, its structure allows for a confident prediction of its key analytical signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in a non-protic solvent (e.g., DMSO-d₆):
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A singlet around 3.6-3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).
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A singlet around 3.2-3.4 ppm for the two protons of the active methylene group (-CH₂-).
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A broad singlet corresponding to the two protons of the primary amide (-NH₂), which may appear over a wide range (e.g., 7.0-7.8 ppm ) and whose chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct carbon signals:
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. Expected characteristic absorption bands include:
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3400-3200 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretching) for the primary amide.
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~1735 cm⁻¹: A strong C=O stretching band for the ester carbonyl.
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~1660 cm⁻¹: A strong C=O stretching band (Amide I band).
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~1630 cm⁻¹: An N-H bending band (Amide II band).
Mass Spectrometry (MS)
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Molecular Ion: In an electron ionization (EI) or soft ionization (e.g., ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 117 or 118, respectively.
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Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 86, or the loss of the entire carbamoyl group (-CONH₂, 44 Da).
Core Reactivity and Chemical Transformations
The synthetic utility of M3A3OP stems from its three distinct reactive sites: the active methylene group, the ester, and the amide. Understanding the causality behind this reactivity is key to its effective use.
Reactivity of the Active Methylene Group: C-C Bond Formation
The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 10-12 in DMSO) due to the resonance stabilization of the resulting carbanion (enolate). This property is the cornerstone of its use in carbon-carbon bond-forming reactions.
Mechanism: Enolate Formation and Alkylation Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA), quantitatively deprotonates the α-carbon.[7][8] The resulting enolate is a potent nucleophile that readily attacks electrophiles, most commonly alkyl halides, in an Sₙ2 reaction.[8] This alkylation step is highly efficient for methyl, primary, and some secondary alkyl halides.[7][8]
Caption: Alkylation of M3A3OP via enolate formation.
Protocol: General Procedure for α-Alkylation
This protocol is a representative example based on established methods for alkylating active methylene compounds.[7] Researchers should optimize conditions for their specific substrates.
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
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Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of Methyl 3-amino-3-oxopropanoate (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
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Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.
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Alkylation: Cool the reaction mixture back to 0°C. Add the alkyl halide (1.1 equivalents) dropwise.
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Workup: Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-12 hours). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Reactions at the Ester Functional Group
The methyl ester moiety is susceptible to nucleophilic acyl substitution, providing a handle to modify this end of the molecule.
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Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid (3-amino-3-oxopropanoic acid).
-
Transesterification: Reaction with a different alcohol under acidic or basic catalysis can exchange the methyl group for another alkyl or aryl group.
Reactions of the Amide Functional Group
The primary amide is generally less reactive than the ester. It is stable to many reaction conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Synthesis Methodology
The most direct synthesis of Methyl 3-amino-3-oxopropanoate involves the aminolysis of a malonic ester derivative. The following workflow illustrates a common and efficient approach starting from dimethyl malonate.
Caption: General synthesis workflow for M3A3OP.
Protocol: Synthesis from Dimethyl Malonate
This protocol is adapted from general procedures for the aminolysis of esters.
-
Setup: Place a solution of dimethyl malonate (1.0 equivalent) in methanol into a high-pressure reaction vessel (e.g., a Parr autoclave or a heavy-walled sealed tube).
-
Reagent Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense anhydrous ammonia (3-5 equivalents) into the vessel.
-
Reaction: Seal the vessel tightly and allow it to warm to room temperature behind a blast shield. Place the vessel in an oil bath and heat to 80-100°C for 12-24 hours. The internal pressure will increase significantly.
-
Workup: Cool the vessel to room temperature, then chill thoroughly in a dry ice/acetone bath before carefully opening in a well-ventilated fume hood to release excess ammonia.
-
Isolation: Concentrate the resulting solution under reduced pressure to remove the solvent and any remaining volatile components. The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Safety, Handling, and Storage
As a matter of professional practice, researchers should always consult the latest Safety Data Sheet (SDS) before handling any chemical.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust and avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Conclusion
Methyl 3-amino-3-oxopropanoate is a synthetically powerful and economically important chemical intermediate. Its predictable reactivity, centered on the acidic methylene protons, provides a reliable platform for constructing complex molecular architectures. For scientists engaged in heterocycle synthesis, natural product synthesis, and the discovery of new pharmaceutical agents, a thorough understanding of this compound's properties and reaction protocols is an invaluable asset.
References
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PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-((acetyl(methyl)amino)oxy)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]
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Maybridge. (n.d.). Methyl 3-amino-3-oxopropanoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information - Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. NIH Public Access. Retrieved from [Link]
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CP Lab Safety. (n.d.). METHYL 3-AMINO-3-OXOPROPANOATE, 98% Purity. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methyl-3-[methyl(3-pyridinyl)amino]-3-oxopropanoic acid ethyl ester. Retrieved from [Link]
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Riddhesh Pharmachem. (n.d.). Manufacturer of Cas No. 76311-95-0 methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol. Retrieved from [Link]
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Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2025). Alkyl Methyl Carbonates as Methylating Agents. Retrieved from [Link]
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